molecular formula C16H23N5O B5905781 4-(3-methyl-1-propylpyrazol-4-yl)-N-(oxan-4-yl)pyrimidin-2-amine

4-(3-methyl-1-propylpyrazol-4-yl)-N-(oxan-4-yl)pyrimidin-2-amine

Cat. No.: B5905781
M. Wt: 301.39 g/mol
InChI Key: QREYWHDZIHTFNO-UHFFFAOYSA-N
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Description

4-(3-methyl-1-propylpyrazol-4-yl)-N-(oxan-4-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-1-propylpyrazol-4-yl)-N-(oxan-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. The starting materials might include pyrazole derivatives and pyrimidine precursors. Common synthetic routes could involve:

    Condensation Reactions: Combining pyrazole and pyrimidine derivatives under acidic or basic conditions.

    Substitution Reactions: Introducing functional groups through nucleophilic or electrophilic substitution.

    Cyclization Reactions: Forming the pyrazole ring through intramolecular cyclization.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Solvent Selection: Choosing appropriate solvents to enhance reaction rates and yields.

    Purification Techniques: Employing crystallization, distillation, or chromatography for product isolation.

Chemical Reactions Analysis

Types of Reactions

4-(3-methyl-1-propylpyrazol-4-yl)-N-(oxan-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride.

    Substitution: Halogenation, alkylation, or acylation reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(3-methyl-1-propylpyrazol-4-yl)-N-(oxan-4-yl)pyrimidin-2-amine would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methyl-1-propylpyrazol-4-yl)-N-(oxan-4-yl)pyrimidin-2-amine: can be compared with other pyrazole and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities or chemical reactivity compared to similar compounds. Its combination of pyrazole and pyrimidine moieties could result in unique interactions with biological targets or novel synthetic applications.

Properties

IUPAC Name

4-(3-methyl-1-propylpyrazol-4-yl)-N-(oxan-4-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-3-8-21-11-14(12(2)20-21)15-4-7-17-16(19-15)18-13-5-9-22-10-6-13/h4,7,11,13H,3,5-6,8-10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREYWHDZIHTFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C2=NC(=NC=C2)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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